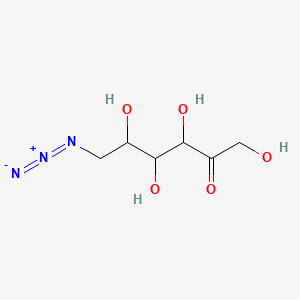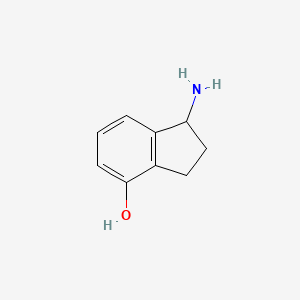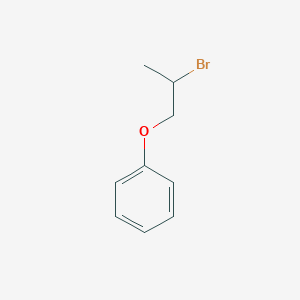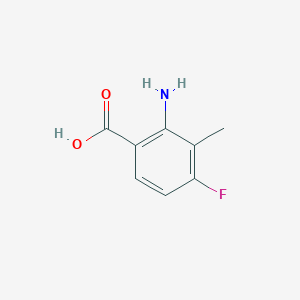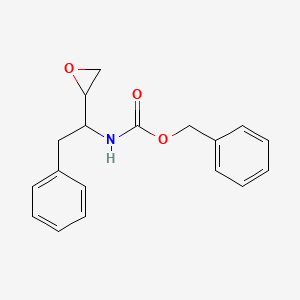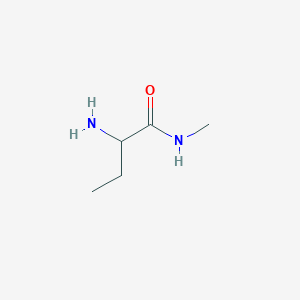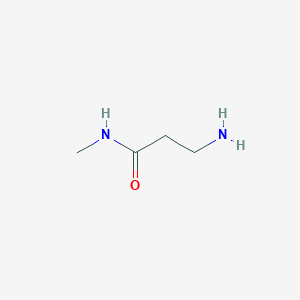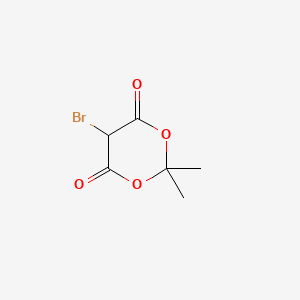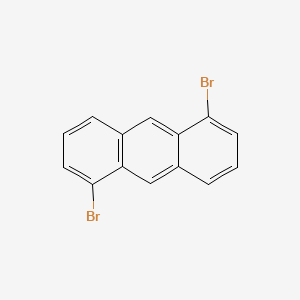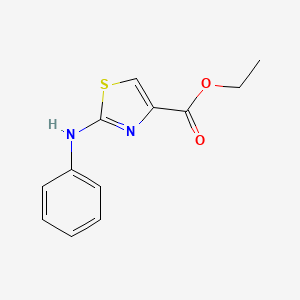
2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Descripción general
Descripción
The compound "2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole" is a derivative of the thiadiazole family, which is known for its various biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The chloromethyl and methyl groups attached to the thiadiazole ring can influence the compound's reactivity and potential applications, such as in the synthesis of fungicides, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through different methods. For instance, 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles can be prepared by ring closure of 3-chloroacetyl-thiocarbazic acid O-alkyl esters with concentrated sulfuric acid . Additionally, 2-alkylthio-5-chloromethyl-1,3,4-thiadiazoles can be synthesized directly from dithiocarbazic acid alkylesters with chloroacetylchloride in a one-step synthesis . These methods demonstrate the versatility in synthesizing chloromethyl thiadiazole derivatives, which can be further functionalized to create a wide range of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also be used to analyze the structural geometry, electronic properties, and molecular interactions such as hydrogen bonding and conjugative interactions .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic displacement, condensation, and reactions with other reagents to form new compounds. For instance, 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles were synthesized by nucleophilic displacement of the Cl- ion . Moreover, microwave-assisted synthesis has been used to facilitate the condensation of thiadiazole derivatives with aromatic aldehydes . These reactions highlight the reactivity of thiadiazole derivatives and their potential for creating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For example, the presence of a chloromethyl group can affect the compound's polarity and reactivity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using DFT calculations to predict the compound's behavior in chemical reactions . Additionally, the crystal structure analysis can provide insights into the compound's solid-state properties, such as intermolecular hydrogen bonding, which can affect its melting point, solubility, and stability .
Aplicaciones Científicas De Investigación
Fungicidal Activity
2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential as fungicides. Studies have shown that certain derivatives of this compound exhibit significant fungicidal activities, sometimes surpassing commercially used fungicides (Mishra et al., 1993). Additionally, some derivatives have been specifically tested against Rhizoctonia solani, a major disease affecting rice in China, demonstrating considerable fungicidal efficacy (Chen, Li, & Han, 2000).
Anticancer Potential
Research has also explored the potential of 1,3,4-thiadiazole derivatives in anticancer applications. Novel pharmacophores containing the thiadiazole moiety have been synthesized and evaluated, showing promising results against specific cancer cell lines. This indicates a potential for these compounds in the development of new anticancer agents (Gomha et al., 2017).
Antimicrobial Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized to investigate their biological activities. Some of these compounds exhibited high DNA protective ability and strong antimicrobial activity against specific strains of bacteria, indicating their potential use in antimicrobial treatments (Gür et al., 2020).
Corrosion Inhibition
The 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, have been studied for their properties as corrosion inhibitors. These compounds have shown effectiveness in inhibiting corrosion of metals like mild steel, especially in acidic environments, highlighting their potential in industrial applications (Bentiss et al., 2007).
Ligand Synthesis for Coordination Chemistry
These compounds have been utilized in the synthesis of various ligands for coordination chemistry. The synthesis of mixed (bi)pyridyl/(bi)1,3,4-thiadiazolyl ligands has been described, with potential applications in the field of material science and catalysis (Mamo, Pappalardo, & Clasadonte, 2003).
Tautomeric Studies
Studies have been conducted on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, which includes derivatives of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole. These studies are crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Matwijczuk et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZHRLGMVZPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574854 | |
| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75341-23-0 | |
| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




